1-Fluoro-4-(2,2,2-trifluoroethyl)benzene
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Overview
Description
1-Fluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6F4. It is a derivative of benzene, where one hydrogen atom is replaced by a fluoro group and another by a trifluoroethyl group.
Preparation Methods
The synthesis of 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the reaction of 4-fluorobenzyl chloride with trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Fluoro-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with nucleophiles like amines or thiols.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-4-(2,2,2-trifluoroethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, including pharmaceuticals and agrochemicals. Its fluoro and trifluoroethyl groups can enhance the biological activity and metabolic stability of these molecules.
Medicine: Research into its potential therapeutic applications includes the development of new drugs with improved efficacy and reduced side effects. The compound’s unique properties can be exploited to target specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoroethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes .
Comparison with Similar Compounds
1-Fluoro-4-(2,2,2-trifluoroethyl)benzene can be compared with similar compounds such as:
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: This compound has a bromo group instead of a fluoro group, which can affect its reactivity and applications.
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene: The position of the trifluoroethyl group is different, which can influence the compound’s chemical properties and reactivity.
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound has a bromo group and lacks the fluoro group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
1-fluoro-4-(2,2,2-trifluoroethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWNJPQUMJMRPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964786 |
Source
|
Record name | 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50561-99-4 |
Source
|
Record name | NSC142232 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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